1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with ethanamine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of high-pressure reactors and advanced purification techniques to obtain a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-ethanamine, N-(2-(1,3-benzodioxol-5-yl)-1-methylethyl)-alpha-methyl- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-benzodioxole-5-ethanamine
- 1,3-Benzodioxole-5-ethanamine, N-ethyl-
- N-(1,3-Benzodioxol-5-ylmethyl)-1,3-benzodioxole-5-ethanamine
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
67668-98-8 |
---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propan-2-amine |
InChI |
InChI=1S/C20H23NO4/c1-13(7-15-3-5-17-19(9-15)24-11-22-17)21-14(2)8-16-4-6-18-20(10-16)25-12-23-18/h3-6,9-10,13-14,21H,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
ODCWHKDDEIOJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC(C)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.